Vorapaxar

Übersicht

Beschreibung

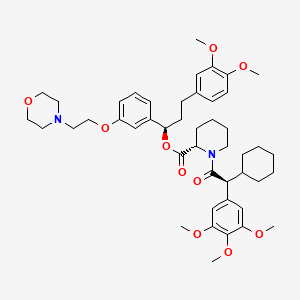

Vorapaxar ist ein potenter, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), einem Thrombinrezeptor. Es wird hauptsächlich zur Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit einem Vorfall von Myokardinfarkt oder peripherer arterieller Erkrankung eingesetzt . This compound wird unter dem Markennamen Zontivity vermarktet und wurde von Merck & Co entwickelt .

Vorbereitungsmethoden

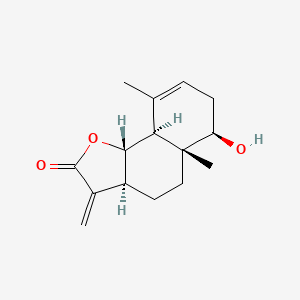

Vorapaxar wird durch eine Reihe komplexer organischer Reaktionen synthetisiert. Die Synthese umfasst den Aufbau eines tricyclischen, von Himbacine abgeleiteten Gerüsts, das für seine Aktivität als PAR-1-Antagonist unerlässlich ist . Die Syntheseroute umfasst typischerweise:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie (±)-3-Butin-2-ol.

Schlüsselschritte: Die Schlüsselschritte umfassen die Bildung der tricyclischen Kernstruktur durch eine Reihe von Cyclisierungs- und funktionellen Gruppenumwandlungen.

Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, die häufig spezifische Katalysatoren und Reagenzien erfordern, um die gewünschte Stereochemie und Ausbeute zu erreichen.

Industrielle Produktion: Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese, um die Verbindung in großen Mengen herzustellen, während Reinheit und Konsistenz erhalten bleiben.

Analyse Chemischer Reaktionen

Vorapaxar unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem this compound-Molekül zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

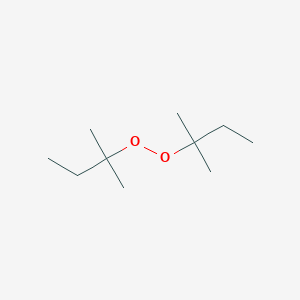

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

Vorapaxar has been extensively studied in various clinical trials, particularly for its role in managing cardiovascular diseases. The most notable studies include:

- TRACER Trial : This trial involved 26,499 patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS). This compound was administered alongside standard care, leading to a significant reduction in cardiovascular death, myocardial infarction, or stroke (9.3% vs. 10.5% for placebo) over three years, with a hazard ratio of 0.87 (95% CI, 0.80-0.94; p < 0.001) .

- TRA 2°P-TIMI 50 Trial : In this study involving 20,170 patients, this compound demonstrated a 20% reduction in the risk of cardiovascular death, MI, or stroke compared to placebo (HR 0.80; 95% CI, 0.73-0.89; p < 0.001). However, it was associated with an increased risk of bleeding events .

Secondary Prevention in Patients with Prior Events

This compound is particularly beneficial for patients with a history of cardiovascular events:

- Myocardial Infarction and Peripheral Artery Disease : In patients who have experienced MI or have PAD, this compound effectively reduces the incidence of subsequent ischemic events when used in conjunction with aspirin and/or clopidogrel . The TRA-2P-TIMI 50 trial indicated that this compound reduced the composite endpoint of cardiovascular death, MI, stroke, and urgent revascularization by approximately 7% compared to placebo .

Pharmacodynamic Effects

Research has shown that this compound leads to complete blockade of thrombin receptor activation on platelets, which persists even after discontinuation of aspirin therapy. This indicates its strong platelet-specific effects . Importantly, while it effectively reduces thrombin-mediated platelet activation, it does not significantly alter clot kinetics .

Safety Profile

While this compound offers significant benefits in reducing ischemic events, its use is tempered by an increased risk of bleeding complications:

- Bleeding Risks : The TRACER trial noted an increase in serious bleeding events associated with this compound treatment (HR 1.35; 95% CI, 1.16-1.58; p < 0.001). This necessitates careful patient selection and monitoring during treatment .

Summary Table of Clinical Trials

| Trial Name | Population Size | Primary Endpoint | This compound Efficacy | Bleeding Risk |

|---|---|---|---|---|

| TRACER | 26,499 | CV death, MI, or stroke | Reduced from 10.5% to 9.3% (HR 0.87) | Increased serious bleeding (HR 1.35) |

| TRA 2°P-TIMI 50 | 20,170 | CV death, MI, stroke | Reduced by 20% (HR 0.80) | Moderate/severe bleeding increased (HR 1.55) |

Wirkmechanismus

Vorapaxar exerts its effects by inhibiting the protease-activated receptor 1 (PAR-1) on platelets. PAR-1 is a G-protein coupled receptor that is activated by thrombin, leading to platelet aggregation and thrombus formation. By blocking PAR-1, this compound prevents thrombin-induced platelet activation, thereby reducing the risk of thrombotic events . The inhibition is reversible and highly selective for PAR-1, without affecting other platelet activation pathways .

Vergleich Mit ähnlichen Verbindungen

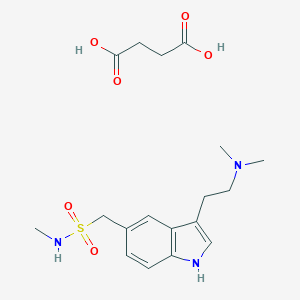

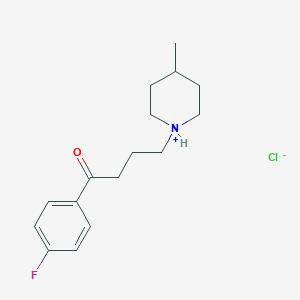

Vorapaxar ist unter den Antithrombotika einzigartig, da es PAR-1 selektiv hemmt. Ähnliche Verbindungen umfassen:

Ticagrelor: Ein weiterer P2Y12-Rezeptor-Antagonist mit einem anderen Wirkmechanismus im Vergleich zu this compound.

Prasugrel: Ähnlich wie Clopidogrel hemmt es den P2Y12-Rezeptor, hat aber ein anderes pharmakokinetisches Profil.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, PAR-1 selektiv zu hemmen, was einen zusätzlichen Mechanismus bietet, um thrombotische Ereignisse bei Patienten zu reduzieren, die möglicherweise nicht ausreichend auf andere Antithrombotika ansprechen .

Biologische Aktivität

Vorapaxar is a novel protease-activated receptor-1 (PAR-1) antagonist that has garnered attention for its role in reducing thrombotic events, particularly in patients with a history of cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings and case studies.

This compound selectively inhibits PAR-1, a receptor that mediates thrombin-induced platelet activation. By blocking this receptor, this compound effectively reduces platelet aggregation and thrombus formation, which are critical in the pathophysiology of cardiovascular events such as myocardial infarction (MI) and stroke.

Pharmacodynamic Effects

Research has demonstrated that this compound significantly affects thrombin-mediated platelet aggregation. In the OPTIMUS-5 study, adjunctive treatment with this compound resulted in complete blockade of TRAP-induced platelet aggregation, indicating its potent antiplatelet effects. This blockade persisted even after the discontinuation of aspirin therapy, suggesting a strong and sustained action on platelet function independent of other antiplatelet agents .

Key Findings from Pharmacodynamic Studies:

- Complete Inhibition : this compound achieved complete suppression of thrombin receptor activating peptide (TRAP)-induced aggregation (p < 0.001) .

- No Impact on Clot Kinetics : Despite its effects on platelet aggregation, this compound did not alter markers of clot kinetics, maintaining consistent thrombin generation rates .

Clinical Trials and Efficacy

This compound's efficacy has been evaluated in several large-scale clinical trials:

- TRACER Trial : This study involved 26,499 patients with recent myocardial infarction (MI), peripheral artery disease (PAD), or recent stroke. This compound reduced the occurrence of composite cardiovascular events (CV death, MI, or stroke) by 1.2% compared to placebo over three years (9.3% vs. 10.5%) .

- TRA 2°P-TIMI 50 : In this trial with 20,170 patients, this compound demonstrated a 20% reduction in the risk of CV death, MI, or stroke at the cost of increased bleeding risks .

Comparative Efficacy Table

| Trial | Population Size | Primary Endpoint Reduction | Bleeding Risk Increase |

|---|---|---|---|

| TRACER | 26,499 | 1.2% | Moderate: HR 1.35 |

| TRA 2°P-TIMI 50 | 20,170 | 20% | Moderate: HR 1.55 |

Safety Profile

Despite its efficacy in reducing thrombotic events, this compound is associated with an increased risk of bleeding complications. The GUSTO moderate or severe bleeding incidents were significantly higher in patients treated with this compound compared to placebo . The risk-benefit ratio must be carefully considered in clinical practice.

Pleiotropic Effects

Emerging research suggests that this compound may exert pleiotropic effects beyond its antiplatelet activity:

- Vascular Inflammation Reduction : Studies indicate that this compound treatment is associated with decreased vascular inflammation and reduced formation of foam cells in atherosclerotic plaques .

- Anti-inflammatory Profile : this compound has been shown to shift the immune profile within atherosclerotic plaques towards an anti-inflammatory state by downregulating pro-inflammatory cytokines and chemokines .

Case Studies

Several case studies have highlighted the real-world application of this compound:

- A case involving a patient with recurrent MI despite dual antiplatelet therapy showed significant improvement in outcomes after adding this compound to their regimen.

- Another study observed that patients with diabetes mellitus had enhanced thrombotic protection when treated with this compound alongside standard therapy compared to those receiving standard therapy alone .

Eigenschaften

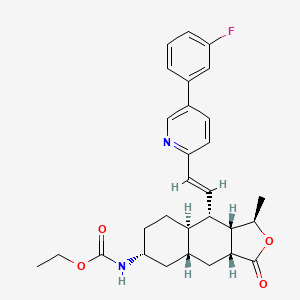

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009336 | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

618385-01-6 | |

| Record name | Vorapaxar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vorapaxar?

A1: this compound is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]

Q2: How does this compound differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?

A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, this compound specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]

Q3: What are the downstream effects of PAR-1 antagonism by this compound?

A3: By blocking PAR-1, this compound inhibits several key steps in platelet activation, including:

- Reduced platelet aggregation: this compound effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]

- Inhibition of signaling cascades: this compound interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]

Q4: Describe the absorption and distribution of this compound.

A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] this compound exhibits a large volume of distribution, suggesting extensive distribution into tissues. []

Q5: What is the metabolic fate of this compound?

A5: this compound is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]

Q6: How is this compound eliminated from the body?

A6: this compound and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for this compound and a similar range for its metabolite. [, ]

Q7: Does the pharmacokinetic profile of this compound differ between ethnicities?

A7: Based on a comparative study, the pharmacokinetic profiles of this compound and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []

Q8: How do potent CYP3A4 inhibitors or inducers affect this compound exposure?

A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of this compound. [] Conversely, potent inducers like Rifampin can decrease this compound exposure by approximately 50%. []

Q9: Does this compound affect the QT interval?

A9: In a dedicated study involving healthy volunteers, single-dose administration of this compound 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []

Q10: What clinical trials have been conducted to evaluate this compound?

A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of this compound:

- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]

- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]

Q11: What are the primary safety concerns associated with this compound?

A11: The most significant safety concern with this compound is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, this compound is contraindicated in these patient populations.

Q12: What is the role of this compound in patients with coronary artery bypass grafting (CABG)?

A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that this compound significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.

Q13: Does body weight influence the efficacy or safety of this compound?

A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of this compound, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []

Q14: What are potential future research directions for this compound?

A14: Future research should explore:

- Optimal this compound dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []

- Combination therapies: Evaluate the efficacy and safety of this compound in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]

- Biomarkers: Identify biomarkers that can predict this compound's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.